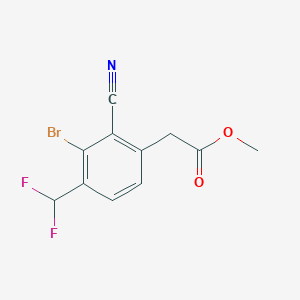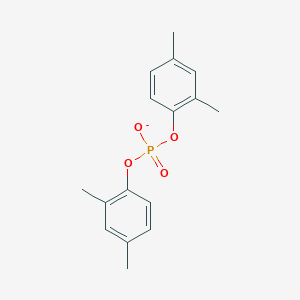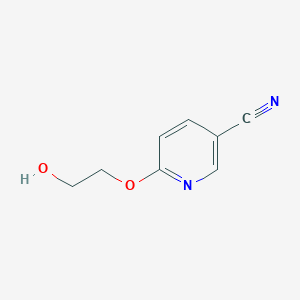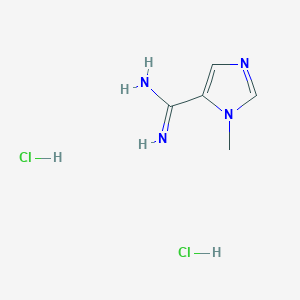
2-Chlor-5-(2,2,2-Trifluorethyl)pyridin
Übersicht
Beschreibung
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
2-Chlor-5-(2,2,2-Trifluorethyl)pyridin: ist ein zentrales Strukturmotiv in aktiven agrochemischen Wirkstoffen. Seine Derivate, wie Trifluormethylpyridine (TFMP), werden in großem Umfang im Pflanzenschutz eingesetzt. TFMP-Derivate wie 2,3-Dichlor-5-(Trifluormethyl)-pyridin sind als Zwischenprodukte zur Synthese verschiedener Pflanzenschutzmittel stark gefragt .
Pharmazeutische Industrie
Im pharmazeutischen Bereich wurden TFMP-Derivate in mehrere Medikamente integriert. Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der Eigenschaften des Pyridin-Moleküls trägt zu den biologischen Aktivitäten dieser Verbindungen bei. Mehrere pharmazeutische Produkte, die die TFMP-Gruppe enthalten, wurden zugelassen, und viele Kandidaten befinden sich in klinischen Studien .
Veterinärmedizin
Ähnlich wie bei Humanpharmaka werden TFMP-Derivate auch in der Veterinärmedizin eingesetzt. Zwei veterinärmedizinische Produkte, die die TFMP-Struktur enthalten, haben die Marktzulassung erhalten, was die Vielseitigkeit dieser Verbindung in verschiedenen biologischen Anwendungen zeigt .
Synthese von Funktionsmaterialien
Die Entwicklung von organischen Verbindungen, die Fluor enthalten, wie This compound, hat zu Fortschritten in der Entwicklung von Funktionsmaterialien geführt. Die einzigartigen Eigenschaften dieser Verbindungen werden genutzt, um Materialien mit bestimmten gewünschten Eigenschaften zu schaffen .
Chemische Zwischenprodukte
Diese Verbindung dient als chemisches Zwischenprodukt bei der Synthese mehrerer anderer Verbindungen. Ihre Rolle als Zwischenprodukt ist entscheidend für die Herstellung einer breiten Palette von Chemikalien, insbesondere bei der Synthese komplexerer Moleküle .
Regioexhaustive Funktionalisierung
2-Chlor-5-(Trifluormethyl)pyridin: , eine eng verwandte Verbindung, wurde als Modellsystem zur Untersuchung der regioexhaustiven Funktionalisierung verwendet. Dieser Prozess ist unerlässlich, um spezifische chemische Strukturen mit präzisen funktionellen Gruppen zu schaffen .
Forschung in der organischen Synthese
Die Verbindung ist auch Gegenstand der Forschung in der organischen Synthese, in der Wissenschaftler neue Methoden und Reaktionen erforschen, um organische Verbindungen zu erzeugen oder zu modifizieren. Ihre Stabilität und Reaktivität machen sie zu einem interessanten Kandidaten für verschiedene Anwendungen in der organischen Synthese .
Entdeckungschemie
Schließlich ist in der Entdeckungschemie die Einarbeitung von Fluoratomen in organische Moleküle ein bedeutender ForschungsbereichThis compound spielt eine Rolle bei der Erforschung neuer Verbindungen, die zur Entwicklung neuer Medikamente und Agrochemikalien führen können .
Biochemische Analyse
Biochemical Properties
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can result in toxic or adverse effects, including liver and kidney damage.
Metabolic Pathways
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may have biological activity.
Transport and Distribution
The transport and distribution of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins in the blood, affecting its distribution in the body . These interactions can influence the localization and accumulation of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine in different tissues.
Subcellular Localization
The subcellular localization of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLDIGZOBXAKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273222 | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-08-9 | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)




![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)


![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)


